molecular formula C17H15N7 B2627428 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine CAS No. 938815-88-4

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine

Cat. No.: B2627428
CAS No.: 938815-88-4
M. Wt: 317.356
InChI Key: BLSGPFSMHVXPCE-UHFFFAOYSA-N
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Description

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a unique structure combining pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-b]pyridine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions involving hydrazine derivatives and β-diketones. The pyrrolo[2,3-b]pyridine moiety can be introduced via palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as protein kinases and phosphodiesterases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to apoptosis in cancer cells or reduced inflammation . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine is unique due to its combined structural features, which enhance its binding affinity and specificity for certain molecular targets. This dual functionality makes it a promising candidate for drug development and other scientific applications .

Properties

IUPAC Name

4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7/c1-2-12-13(8-19-15(12)18-5-1)11-3-6-24(7-4-11)17-14-9-22-23-16(14)20-10-21-17/h1-3,5,8-10H,4,6-7H2,(H,18,19)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSGPFSMHVXPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=CC=N3)C4=NC=NC5=C4C=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938815-88-4
Record name 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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